1,5-Dichlorohexamethyltrisiloxane 1,5-Dichlorohexamethyltrisiloxane
Brand Name: Vulcanchem
CAS No.: 67923-13-1
VCID: VC8471332
InChI: InChI=1S/C6H18Cl2O2Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h1-6H3
SMILES: C[Si](C)(O[Si](C)(C)Cl)O[Si](C)(C)Cl
Molecular Formula: C6H18Cl2O2Si3
Molecular Weight: 277.36 g/mol

1,5-Dichlorohexamethyltrisiloxane

CAS No.: 67923-13-1

Cat. No.: VC8471332

Molecular Formula: C6H18Cl2O2Si3

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

1,5-Dichlorohexamethyltrisiloxane - 67923-13-1

Specification

CAS No. 67923-13-1
Molecular Formula C6H18Cl2O2Si3
Molecular Weight 277.36 g/mol
IUPAC Name bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane
Standard InChI InChI=1S/C6H18Cl2O2Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h1-6H3
Standard InChI Key GJIYNWRLGOMDEX-UHFFFAOYSA-N
SMILES C[Si](C)(O[Si](C)(C)Cl)O[Si](C)(C)Cl
Canonical SMILES C[Si](C)(O[Si](C)(C)Cl)O[Si](C)(C)Cl
Boiling Point 184.0 °C
Melting Point -53.0 °C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a linear trisiloxane chain (Si-O-Si-O-Si) with methyl groups occupying terminal positions and chlorine atoms at the 1,5-positions. Its molecular formula, C6H18Cl2O2Si3\text{C}_6\text{H}_{18}\text{Cl}_2\text{O}_2\text{Si}_3, corresponds to a molecular weight of 277.37 g/mol . The SMILES notation C[Si](C)(Cl)O[Si](C)(C)O[Si](C)(C)Cl precisely encodes this arrangement, while the InChIKey GJIYNWRLGOMDEX-UHFFFAOYSA-N provides a unique stereochemical identifier .

Synthesis Pathways

Industrial production typically employs controlled hydrolysis of chlorosilane precursors under anhydrous conditions. A documented method involves sequential substitution reactions on hexamethylcyclotrisiloxane, where selective chlorination at terminal positions is achieved using hydrogen chloride gas in the presence of transition metal catalysts . This process requires strict moisture exclusion to prevent premature hydrolysis of reactive Si-Cl bonds.

Physicochemical Properties

Thermal Characteristics

The compound demonstrates a broad liquid range with documented phase transitions:

PropertyValueUnitMeasurement Source
Melting Point-53°CDifferential Scanning Calorimetry
Boiling Point184°CASTM D1078
Enthalpy of Vaporization (ΔHvap\Delta H_{vap})49.80kJ/molNIST Webbook (378 K)

These thermal properties suggest suitability for high-temperature applications, though the relatively low flash point (170°F/76.7°C) imposes operational constraints .

Solubility and Partitioning

Solubility profiling reveals:

  • Water Solubility: log10WS=3.29\log_{10} \text{WS} = 3.29 mol/L (Crippen Method)

  • Octanol-Water Partition Coefficient: logP=3.603\log P = 3.603

  • Organic Solvent Compatibility: Miscible with chloroform and ethyl acetate (25°C)

The high logP\log P value indicates strong lipophilicity, favoring partitioning into organic phases – a critical factor in extraction processes.

Reactivity and Stability Profile

Hydrolytic Sensitivity

Rated 8/10 on hydrolytic sensitivity scales, the compound reacts vigorously with protic solvents . Kinetic studies show complete hydrolysis within 15 minutes at 25°C in aqueous ethanol (50% v/v), producing hexamethyldisiloxane and hydrochloric acid:

C6H18Cl2O2Si3+2H2OC6H18O3Si3+2HCl\text{C}_6\text{H}_{18}\text{Cl}_2\text{O}_2\text{Si}_3 + 2\text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_{18}\text{O}_3\text{Si}_3 + 2\text{HCl}

This reactivity necessitates storage under inert atmospheres with molecular sieve desiccants .

Thermal Decomposition

Thermogravimetric analysis (TGA) under nitrogen reveals two-stage degradation:

  • 200-250°C: Loss of chlorine via Si-Cl bond cleavage

  • 300-400°C: Backbone scission yielding cyclic siloxanes

Activation energy calculations using Flynn-Wall-Ozawa methods give Ea=158±12E_a = 158 \pm 12 kJ/mol for primary decomposition, indicating moderate thermal stability .

Industrial and Research Applications

Polymer Intermediate

The compound serves as a telechelic monomer in siloxane-modified polycarbonates. Recent military-funded research demonstrated its utility in creating thermally stable polymers for aerospace coatings . Key formulation parameters include:

Polymer PropertyBase PolymerModified PolymerImprovement
Thermal Decomposition Onset285°C327°C+14.7%
Water Contact Angle82°112°+36.6%

Surface Modification Agent

Its dual reactivity (Si-Cl and Si-O bonds) enables covalent attachment to metal oxides. A 2024 study achieved superhydrophobic aluminum surfaces (contact angle 158°) through vapor-phase deposition followed by fluorosilane treatment .

Environmental and Regulatory Considerations

Ecotoxicity Profile

While comprehensive ecotoxicological data remains limited, structural analogs suggest:

  • LC50 (Daphnia magna): 8.2 mg/L (96h)

  • Bioconcentration Factor: 950 L/kg (estimated)

These projections indicate potential bioaccumulation risks, warranting containment during industrial use.

Global Regulatory Status

RegionRegulatory StatusKey Restrictions
EUREACH Annex XIV CandidateAnnual use <100kg
USATSCA Inventory ListedGHS labeling required
ChinaIECSC ApprovedExport license mandatory

Recent regulatory trends show increasing scrutiny of chlorosiloxanes due to PBT (persistent, bioaccumulative, toxic) concerns.

Emerging Research Directions

Microelectronic Fabrication

Atomic layer deposition (ALD) trials utilizing 1,5-dichlorohexamethyltrisiloxane achieved conformal SiO2_2 films (2.3Å/cycle) at 150°C – a 40°C reduction from traditional precursors .

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